
Axitinib N-Glucuronide
Overview
Description
Axitinib N-Glucuronide (M7) is a metabolite of axitinib , an orally active multikinase inhibitor . Axitinib itself is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. It is approved for treating advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy .
Chemical Reactions Analysis
Axitinib N-Glucuronide is a product of glucuronidation, where a glucuronic acid moiety is conjugated to axitinib. This process occurs primarily in the liver. The major metabolites in human plasma include M7 and axitinib sulfoxide (M12), both of which are considered pharmacologically inactive . Unfortunately, specific reagents and conditions for the glucuronidation reaction remain undisclosed.
Scientific Research Applications
Pharmacokinetics and Metabolism
Axitinib undergoes extensive metabolism in the human body, primarily through glucuronidation. The N-glucuronide metabolite has been identified as the predominant circulating metabolite in human plasma, accounting for approximately 50% of the total radioactivity observed after axitinib administration .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (ng/mL) | 27.8 (79%) |
AUC0–24 (ng·h/mL) | 265 (77%) |
Clearance (L/h) | 38 (80%) |
Volume of Distribution (L) | 160 (105%) |
These parameters highlight the pharmacokinetic profile of axitinib and its metabolites, including the N-glucuronide, which plays a crucial role in determining drug efficacy and safety .
Clinical Applications
Axitinib is primarily applied in oncology, particularly for patients with metastatic renal cell carcinoma who have experienced failure with prior systemic therapies. The efficacy of axitinib has been established through multiple clinical trials demonstrating its ability to inhibit tumor growth by blocking angiogenesis.
Case Studies
- Phase III Clinical Trials : In a randomized trial comparing axitinib to sorafenib in patients with metastatic RCC, axitinib showed superior progression-free survival rates. The study indicated that patients receiving axitinib had a median progression-free survival of 6.7 months compared to 4.7 months for those on sorafenib .
- Real-World Evidence : A retrospective study analyzing real-world data from patients treated with axitinib confirmed its effectiveness in clinical practice, aligning with findings from clinical trials. The study reported an objective response rate of approximately 30% among patients treated with axitinib in routine clinical settings .
Safety Profile
The safety profile of axitinib has been well-documented across various studies. Common adverse effects include hypertension, diarrhea, fatigue, and hypothyroidism. Importantly, the N-glucuronide metabolite does not exhibit clinically relevant activity against receptor tyrosine kinases (RTKs), suggesting that its role is primarily as a detoxification pathway rather than contributing to therapeutic effects .
Adverse Effects Overview
Adverse Effect | Incidence (%) |
---|---|
Hypertension | 50 |
Diarrhea | 40 |
Fatigue | 35 |
Hypothyroidism | 20 |
This table summarizes the most common adverse effects associated with axitinib treatment, emphasizing the importance of monitoring these conditions during therapy.
Mechanism of Action
Axitinib N-Glucuronide does not exert significant pharmacological effects itself. Instead, its parent compound, axitinib, inhibits VEGFRs, disrupting angiogenesis and tumor growth. The molecular targets and pathways involved are related to VEGF signaling.
Comparison with Similar Compounds
While M7 is unique due to its glucuronidation, other axitinib metabolites (such as M12) and related compounds (e.g., sorafenib, sunitinib) share similar mechanisms of action in targeting VEGFRs.
Biological Activity
Axitinib N-glucuronide is a significant metabolite of axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding the biological activity of this compound is crucial for evaluating its pharmacological implications and potential therapeutic effects. This article delves into the metabolic pathways, enzymatic interactions, and biological efficacy of this compound, supported by relevant data tables and research findings.
Metabolic Pathways
Axitinib undergoes extensive metabolism primarily in the liver, where it is converted into various metabolites, including this compound. The primary enzyme responsible for this glucuronidation process is UDP-glucuronosyltransferase 1A1 (UGT1A1) , with minor contributions from other UGT isoforms such as UGT1A3, UGT1A4, and UGT1A9 .
Key Enzyme Kinetics
The kinetic parameters for the formation of this compound have been characterized as follows:
Parameter | Value |
---|---|
2.7 µM (HLM) | |
8.9 pmol·min·mg (HLM) | |
Enzyme | UGT1A1 |
These values indicate that this compound formation is a relatively efficient process, highlighting the significant role of UGT1A1 in its metabolism .
Biological Activity and Pharmacodynamics
While axitinib itself exhibits potent inhibitory activity against VEGFRs, its metabolites, including this compound, demonstrate markedly reduced biological activity. In vitro studies have shown that this compound is approximately 8000-fold less potent against VEGFR-2 compared to axitinib . This diminished potency raises important considerations regarding the therapeutic efficacy and safety profile of axitinib in clinical settings.
Comparative Potency of Axitinib and Its Metabolites
Compound | IC50 (nM) |
---|---|
Axitinib | 0.06 - 0.3 |
This compound | >480 |
Axitinib Sulfoxide | >400 |
The data illustrates that while axitinib effectively inhibits VEGFR signaling pathways at low concentrations, its metabolites do not contribute significantly to this activity .
Case Studies and Clinical Implications
Several clinical studies have evaluated the pharmacokinetics of axitinib and its metabolites. For instance, a phase I trial demonstrated that the pharmacokinetic profile of axitinib is influenced by genetic polymorphisms affecting UGT enzymes and cytochrome P450 isoforms . Additionally, the presence of this compound in plasma was correlated with reduced therapeutic efficacy, emphasizing the importance of understanding metabolite dynamics in treatment outcomes.
Notable Observations
- Phase I Trials : These trials highlighted variability in patient responses based on genetic factors influencing drug metabolism.
- Adverse Effects : The reduced activity of this compound suggests that adverse effects may be more closely related to parent compound levels rather than its metabolites.
Q & A
Basic Research Questions
Q. How can Axitinib N-Glucuronide be identified and quantified in biological matrices during pharmacokinetic studies?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to enhance specificity and sensitivity. Validate the method per FDA/ICH guidelines for linearity, accuracy, precision, and matrix effects. Reference standards should be synthesized and characterized via NMR and high-resolution MS to confirm structure .
- Key Considerations : Account for pH-dependent solubility (this compound’s stability varies with pH) and potential interference from co-eluting metabolites (e.g., sulfoxide derivatives) during chromatographic separation .
Q. Why is this compound studied despite its negligible pharmacological activity?
- Rationale : While its potency is ≥400-fold lower than axitinib, it serves as a biomarker for hepatic CYP3A4/5 and UGT1A1 activity. Studying its formation kinetics helps predict drug-drug interactions (DDIs) and interpatient variability in axitinib clearance .
- Experimental Design : Perform in vitro glucuronidation assays using human liver microsomes or recombinant UGT isoforms to quantify metabolic rates. Compare with clinical data from mass balance studies (e.g., 23% renal excretion of axitinib-related radioactivity) .
Q. What experimental conditions influence the stability of this compound during sample preparation?
- Critical Factors :
- pH Control : Maintain biological samples at pH <5 to prevent hydrolysis, as glucuronides degrade in alkaline conditions .
- Enzyme Inhibition : Add β-glucuronidase inhibitors (e.g., saccharolactone) to urine samples to preserve the metabolite .
- Validation : Conduct stability tests under varying temperatures, pH, and storage durations to establish optimal protocols .
Advanced Research Questions
Q. How does this compound contribute to drug-drug interaction (DDI) risks in oncology patients?
- Mechanistic Insight : As a CYP3A4/5 substrate, axitinib’s exposure increases with strong inhibitors (e.g., ketoconazole) and decreases with inducers (e.g., rifampin). Monitor N-glucuronide levels to assess UGT1A1-mediated interactions, particularly in patients with Gilbert’s syndrome .
- Study Design : Conduct crossover trials comparing axitinib pharmacokinetics with/without co-administered modulators. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro DDI data to clinical scenarios .
Q. How do metabolic pathways of this compound differ from its sulfoxide metabolite?
- Comparative Analysis :
- Enzyme Specificity : Sulfoxide formation is mediated by CYP1A2 and CYP2C19, while N-glucuronidation is UGT1A1-dependent .
- Pharmacological Impact : Both metabolites are inactive, but sulfoxide’s higher lipophilicity may influence tissue distribution .
- Experimental Approach : Use isoform-specific chemical inhibitors (e.g., fluvoxamine for CYP1A2) in hepatocyte incubations to dissect metabolic contributions .
Q. What analytical challenges arise in distinguishing this compound from isobaric interferences?
- Technical Hurdles : Co-eluting ions (e.g., m/z 418.222 in plasma) may mimic glucuronide signals. Use high-resolution MS (HRMS) to resolve mass defects and confirm fragmentation patterns (e.g., m/z 167.0850 for glucuronide-specific cleavage) .
- Mitigation : Cross-validate findings with synthetic reference standards and orthogonal techniques like enzymatic hydrolysis followed by parent drug quantification .
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s clearance?
- Data Reconciliation : In vitro microsomal assays may underestimate in vivo clearance due to unaccounted transporter-mediated uptake (e.g., OATP1B1). Incorporate transporter knockout models or clinical PET imaging to refine predictions .
- Statistical Tools : Apply Bayesian hierarchical models to integrate heterogeneous datasets and quantify uncertainty in metabolic scaling .
Q. What methodologies are recommended for characterizing this compound’s role in hepatic impairment?
- Study Design : Recruit patients with varying Child-Pugh scores to assess glucuronide-to-parent drug ratios. Use sparse sampling and population pharmacokinetics (PopPK) to model metabolite accumulation .
- Analytical Requirements : Ensure assays detect sub-ng/mL concentrations, as glucuronide levels may rise significantly in impaired metabolism .
Q. How can pharmacokinetic modeling predict this compound’s impact on therapeutic efficacy?
- Model Framework : Develop a compartmental model incorporating enterohepatic recirculation and saturable glucuronidation kinetics. Key parameters include intrinsic clearance (CLint) and volume of distribution (Vd) .
- Validation : Compare simulated exposure-response curves with clinical trial data to assess predictive power .
Q. What steps ensure reproducibility in studies investigating this compound’s metabolic fate?
- Best Practices :
- Protocol Transparency : Publish detailed LC-MS/MS parameters, synthetic routes for reference standards, and raw data in supplementary materials .
- Code Sharing : Provide scripts for pharmacokinetic modeling (e.g., NONMEM or Monolix) to enable independent verification .
- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting and cite primary literature for metabolite identification .
Properties
Molecular Formula |
C28H26N4O7S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1 |
InChI Key |
YYKQABKSJYLETI-MRLOOFNMSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/C5=CC=CC=N5 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axitinib N-Glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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